(-)-Homatropine

Description

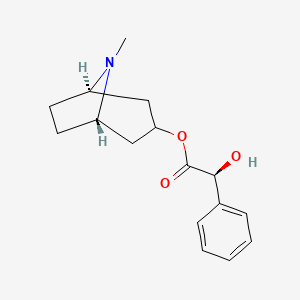

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. |

|---|---|

CAS No. |

51017-31-3 |

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15-/m0/s1 |

InChI Key |

ZTVIKZXZYLEVOL-IXXDHKBRSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |

melting_point |

191°C as methylbromide and 212°C as hydrobromide |

solubility |

Soluble as hydrobromide |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Homatropine's Mechanism of Action on the Ciliary Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular and physiological mechanisms by which (-)-homatropine exerts its effects on the ciliary muscle. The content herein is curated for an audience with a foundational understanding of pharmacology and ophthalmic physiology.

Core Mechanism of Action: Competitive Antagonism at Muscarinic M3 Receptors

This compound, a synthetic tertiary amine antimuscarinic agent, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its primary action on the ciliary muscle is the induction of cycloplegia, the paralysis of accommodation, by blocking the effects of the endogenous neurotransmitter acetylcholine (ACh).[1][2]

The ciliary muscle is predominantly innervated by parasympathetic nerve fibers that release ACh, which in turn binds to and activates muscarinic receptors on the muscle cells, leading to contraction.[4] This contraction reduces the tension of the zonular fibers, allowing the lens to assume a more convex shape for near vision.

This compound, when topically administered to the eye, competitively binds to these same muscarinic receptors without activating them.[2] By occupying the receptor binding sites, it prevents ACh from eliciting its normal contractile response. This blockade of cholinergic stimulation results in the relaxation of the ciliary muscle, leading to a flattening of the lens and a temporary inability to accommodate for near vision.[1][3]

Receptor Subtype Specificity

The ciliary muscle expresses several subtypes of muscarinic receptors, with the M3 subtype being the most prevalent and functionally significant for contraction.[5][6][7][8][9] Studies have shown that approximately 60% to 75% of the muscarinic receptors in the human ciliary body are of the M3 subtype.[6][7] The M3 receptor is a Gq-protein coupled receptor (GPCR).[4] Upon activation by an agonist like ACh, the Gq protein activates phospholipase C (PLC), which subsequently leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key event in the initiation of smooth muscle contraction.

This compound's therapeutic effect in inducing cycloplegia is primarily due to its antagonism of these M3 receptors. While it can also antagonize other muscarinic receptor subtypes (M1, M2, M4, M5), its clinically relevant action in the ciliary muscle is the blockade of the M3-mediated contractile pathway.

Signaling Pathway of Ciliary Muscle Contraction and its Inhibition by this compound

The following diagram illustrates the signaling cascade leading to ciliary muscle contraction and the point of intervention for this compound.

Caption: Ciliary muscle contraction pathway and its inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related muscarinic antagonists. It is important to note that specific binding affinity (Ki) and potency (IC50/EC50) values for this compound at the human ciliary muscle M3 receptor are not extensively reported in the literature. The data presented are from various tissues and species, providing a comparative context.

| Compound | Receptor Subtype | Parameter | Value | Tissue/System | Reference |

| Atropine | Muscarinic (non-selective) | pA2 | 8.95 | Human Ciliary Muscle | [10] |

| Atropine | Muscarinic (non-selective) | pKB | 8.8 | Human Circular Ciliary Muscle | [11] |

| Pirenzepine | M1 | pKi | 6.8 | Human Ciliary Muscle Cells | [9] |

| 4-DAMP | M3 > M1 | pKi | 9.5 | Human Ciliary Muscle Cells | [9] |

| HHSiD | M3 | pKi | 7.6 | Human Ciliary Muscle Cells | [9] |

| Methoctramine | M2 | pKi | < 6 | Human Ciliary Muscle Cells | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the action of this compound on the ciliary muscle.

Isolated Ciliary Muscle Contraction Assay

This ex vivo method directly measures the contractile or relaxant effects of pharmacological agents on ciliary muscle tissue.

Objective: To determine the potency and efficacy of this compound in antagonizing agonist-induced contractions of isolated ciliary muscle strips.

Methodology:

-

Tissue Preparation:

-

Ciliary muscle is carefully dissected from enucleated animal eyes (e.g., bovine, rabbit, or primate) or human donor eyes.

-

The muscle is cut into small, uniform strips (e.g., 1-2 mm wide and 5-7 mm long).

-

-

Mounting:

-

Each muscle strip is vertically mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

-

Equilibration:

-

The muscle strips are allowed to equilibrate under a slight resting tension (e.g., 100-200 mg) for a period of 60-90 minutes, with the bath solution being changed every 15-20 minutes.

-

-

Contraction Induction:

-

A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to establish a baseline contractile response.

-

-

Antagonist Incubation:

-

The tissues are washed, and after a recovery period, a specific concentration of this compound is added to the bath and incubated for a predetermined time (e.g., 30-60 minutes).

-

-

Measurement of Antagonism:

-

In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

-

-

Data Analysis:

-

The rightward shift in the agonist's concentration-response curve caused by this compound is used to calculate its potency, often expressed as a pA2 value.

-

Caption: Workflow for isolated ciliary muscle tension measurement.

Muscarinic Receptor Binding Assay

This in vitro assay quantifies the affinity of this compound for muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M3 muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Ciliary muscle tissue is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

-

Radioligand Binding:

-

The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate) at a concentration near its Kd.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed quickly with cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Homatropine 2% | MedEasy [medeasy.health]

- 2. Product Detail Homatropine Hydrobromide – C2 Pharma [c2pharma.com]

- 3. homatropine hydrobromide [glowm.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. [PDF] Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation. | Semantic Scholar [semanticscholar.org]

- 9. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Homatropine: A Technical Guide to its Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Homatropine is a well-established non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] Its clinical utility and pharmacological profile are dictated by its interaction with the five distinct muscarinic receptor subtypes (M1-M5), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and also present in the central nervous system.[2][3] This document provides an in-depth technical overview of the muscarinic receptor subtype selectivity of this compound, presenting available quantitative data, detailed experimental methodologies for receptor characterization, and visualizations of the associated signaling pathways. Understanding the nuanced interactions of this compound with each receptor subtype is crucial for optimizing its therapeutic applications and for the development of more selective future muscarinic modulators.

Quantitative Analysis of this compound's Muscarinic Receptor Affinity

| Receptor Subtype | Predominant G-Protein Coupling | Binding Affinity (Ki) | Functional Antagonism (pA2) | Tissue/System |

| M1 | Gq/11[2][3] | Data not available | Data not available | |

| M2 | Gi/o[2][3] | Data not available | 7.21 (force), 7.07 (rate)[4] | Guinea-pig atria[4] |

| M3 | Gq/11[2][3] | Data not available | 7.13[4] | Guinea-pig stomach[4] |

| M4 | Gi/o[2][3] | Data not available | Data not available | |

| M5 | Gq/11[2][3] | Data not available | Data not available |

Note: The similar pA2 values for M2 and M3 receptors in different tissues suggest a lack of significant selectivity between these two subtypes for homatropine.[4] The absence of data for M1, M4, and M5 subtypes highlights a gap in the publicly available research.

Experimental Protocols for Determining Muscarinic Receptor Selectivity

The characterization of a ligand's muscarinic receptor subtype selectivity involves a combination of binding and functional assays. These protocols are fundamental for establishing the affinity and functional consequences of the ligand-receptor interaction.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] Competition binding assays are typically used to determine the inhibitory constant (Ki) of an unlabeled ligand, such as this compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK-293 cells).

-

A high-affinity, non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd concentration), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Schild Analysis)

Functional assays measure the effect of a ligand on receptor-mediated cellular responses. For an antagonist like this compound, a Schild analysis is used to determine its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.[6]

Objective: To determine the pA2 value of this compound at each muscarinic receptor subtype.

Materials:

-

Intact cells or tissues expressing the muscarinic receptor subtype of interest.

-

A stable muscarinic agonist (e.g., carbachol).

-

This compound.

-

A method for measuring the cellular response (e.g., calcium imaging for Gq-coupled receptors, or cAMP measurement for Gi-coupled receptors).

Protocol:

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine its EC50 value.

-

Antagonist Incubation: Pre-incubate the cells or tissues with a fixed concentration of this compound for a period sufficient to reach equilibrium.

-

Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 2 and 3 with several different concentrations of this compound.

-

Data Analysis: For each concentration of the antagonist, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct downstream signaling cascades.[2][3]

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[2][3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[2][3] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) activity.

The following diagrams illustrate these signaling pathways.

Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Caption: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

Experimental Workflow for Determining Receptor Selectivity

The following diagram outlines the general workflow for characterizing the muscarinic receptor subtype selectivity of a compound like this compound.

References

- 1. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Homatropine Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a tropane (B1204802) alkaloid and a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a member of the anticholinergic class of drugs, it finds clinical application as a mydriatic and cycloplegic agent. Structurally, it is the mandelic acid ester of tropine. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel muscarinic antagonists with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of this compound, detailing the impact of structural modifications on its interaction with muscarinic receptors. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure-Activity Relationships

The pharmacological activity of this compound and its analogs is primarily determined by three key structural components: the tropane bicycle, the ester linkage, and the acyl moiety derived from mandelic acid.

The Tropane Moiety (Bicyclic Amine)

The 8-methyl-8-azabicyclo[3.2.1]octane (tropane) skeleton is a fundamental scaffold for many muscarinic antagonists. The nitrogen atom within this structure is typically protonated at physiological pH, forming a cationic head that is essential for binding to a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.

-

N-Substitution: The methyl group on the nitrogen of the tropane ring is generally considered optimal for high affinity. Quaternization of the nitrogen, as seen in homatropine (B1218969) methylbromide, can enhance potency but also restricts blood-brain barrier penetration, thereby reducing central nervous system side effects.

The Ester Linkage

The ester group is a critical pharmacophoric element. It is believed to participate in hydrogen bonding interactions within the receptor binding site.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis by esterases, which can limit the duration of action. Modifications to the ester group or its replacement with more stable bioisosteres (e.g., ethers, amides) have been explored to develop longer-acting antagonists.

The Acyl Moiety (Mandelic Acid Portion)

The nature of the acyl group has a profound impact on the affinity and selectivity of the molecule. In this compound, this is the mandeloyl group.

-

Hydroxyl Group: The α-hydroxyl group on the mandelic acid portion is crucial for high affinity. It is thought to form a key hydrogen bond with an asparagine or tyrosine residue in the receptor's binding pocket.

-

Aromatic Ring: The phenyl ring contributes to the binding affinity through hydrophobic and van der Waals interactions with the receptor. Substitution on the phenyl ring can modulate affinity and selectivity.

-

Stereochemistry: The stereochemistry at the α-carbon of the mandelic acid moiety is critical. The (S)-enantiomer of atropine (B194438) (hyoscyamine) is significantly more potent than the (R)-enantiomer. Similarly, for homatropine, the levorotatory isomer, this compound, is the more active enantiomer.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and potencies (pA2) of this compound and related tropane alkaloids at muscarinic receptors. This data allows for a direct comparison of the effects of structural modifications.

| Compound | Muscarinic Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| This compound | M1 | 25 | [1] |

| M2 | 100 | [1] | |

| M3 | 32 | [1] | |

| M4 | 80 | [1] | |

| Atropine | M1 | 1.1 | [2] |

| M2 | 4.8 | [2] | |

| M3 | 1.3 | [2] | |

| M4 | 1.0 | [2] | |

| M5 | 1.6 | [2] | |

| Scopolamine | M1 | 0.8 | [2] |

| M2 | 2.1 | [2] | |

| M3 | 1.0 | [2] | |

| M4 | 1.3 | [2] | |

| M5 | 4.0 | [2] | |

| Ipratropium | M1 | 1.0 | |

| M2 | 2.0 | ||

| M3 | 1.0 | ||

| Tiotropium | M1 | 0.3 | |

| M2 | 1.0 | ||

| M3 | 0.1 |

| Compound | Preparation | pA2 Value | Reference |

| This compound | Guinea Pig Ileum | 7.5 | |

| Atropine | Guinea Pig Ileum | 8.9 - 9.2 | [3][4] |

| Scopolamine | Guinea Pig Ileum | 8.7 | |

| Homatropine Methylbromide | Guinea Pig Ileum | 8.2 |

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compounds (e.g., this compound and its analogs) at various concentrations.

-

Atropine (1 µM) for determination of non-specific binding.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following in order:

-

25 µL of assay buffer or test compound at various concentrations.

-

25 µL of [3H]-NMS (final concentration ~0.5 nM).

-

50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

For non-specific binding wells, add 25 µL of 1 µM atropine instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Functional Antagonism in Guinea Pig Ileum

This protocol describes the determination of the pA2 value of a muscarinic antagonist using the isolated guinea pig ileum preparation. The pA2 value is a measure of the antagonist's potency.

Materials:

-

Male guinea pig (250-350 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Acetylcholine (ACh) as the agonist.

-

Test antagonist (e.g., this compound).

-

Organ bath system with an isometric force transducer.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the ileum segment and cut it into 2-3 cm long pieces.

-

Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Apply a resting tension of 1 g.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

Control Cumulative Concentration-Response Curve (CCRC) to ACh:

-

Add ACh to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM) to obtain a full concentration-response curve.

-

Record the contractile response at each concentration.

-

Wash the tissue extensively until the baseline tension is restored.

-

-

CCRC in the Presence of Antagonist:

-

Incubate the tissue with a fixed concentration of the antagonist for a predetermined equilibration period (e.g., 30 minutes).

-

Repeat the cumulative addition of ACh to obtain a second CCRC.

-

Wash the tissue and repeat the procedure with at least two other increasing concentrations of the antagonist.

-

-

Data Analysis:

-

For each CCRC, determine the EC50 value of ACh.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

Calcium Mobilization Assay for M3 Muscarinic Receptor

This protocol describes a cell-based functional assay to measure the ability of compounds to antagonize M3 muscarinic receptor-mediated calcium mobilization.[5][6]

Materials:

-

HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Carbachol or acetylcholine as the agonist.

-

Test antagonist (e.g., this compound).

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the M3 receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Antagonist Incubation: Add various concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record the baseline fluorescence for a few seconds.

-

Automatically inject a fixed concentration of the agonist (e.g., EC80 of carbachol) into each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Calculate the IC50 value of the antagonist using non-linear regression.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Gq-coupled muscarinic receptor signaling pathway.

References

- 1. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. ias.ac.in [ias.ac.in]

- 5. innoprot.com [innoprot.com]

- 6. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

An In-depth Technical Guide to the Synthesis and Chiral Resolution of (-)-Homatropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of racemic homatropine (B1218969) and the methodologies for its chiral resolution to isolate the pharmacologically active (-)-enantiomer. Detailed experimental protocols for key synthesis and resolution procedures are presented, supported by quantitative data to facilitate comparison and reproducibility. Furthermore, this guide incorporates visual representations of the synthetic and resolution pathways through Graphviz diagrams, offering a clear and structured understanding of the chemical transformations involved.

Introduction

Homatropine is a tropane (B1204802) alkaloid that acts as a muscarinic receptor antagonist. It is structurally related to atropine (B194438) and is used in ophthalmology as a mydriatic and cycloplegic agent. The therapeutic activity of homatropine resides primarily in its (-)-enantiomer. Therefore, the efficient synthesis of racemic homatropine and its subsequent resolution to obtain the pure levorotatory isomer are of significant pharmaceutical importance. This guide details established methods for both the synthesis and chiral resolution of homatropine, providing practical insights for researchers and professionals in the field of drug development.

Synthesis of Racemic Homatropine

The synthesis of racemic homatropine typically involves the esterification of tropine (B42219) with a derivative of mandelic acid. Two primary methods are highlighted here: transesterification with methyl mandelate (B1228975) and reaction with O-formylmandeloyl chloride.

Transesterification of Tropine with Methyl Mandelate

This method involves the reaction of tropine with DL-methyl mandelate in the presence of a base catalyst. The process is a transesterification reaction where the methyl group of methyl mandelate is exchanged with the tropine moiety.

Experimental Protocol:

A detailed experimental protocol for this method is outlined in a patent describing the preparation of homatropine.[1] In a typical procedure, tropine and DL-methyl mandelate are reacted in an organic solvent using an alkali metal alkoxide, such as sodium methoxide, as a catalyst.[1] The reaction mixture is refluxed with azeotropic removal of methanol (B129727) to drive the equilibrium towards the product.[1] After completion of the reaction, the solvent is distilled off, and the residue is worked up by dissolving it in a mixture of methylene (B1212753) chloride and water.[1] The organic layer is then acidified, and the product is extracted into the aqueous layer.[1] After washing the aqueous layer, it is basified, and the pure homatropine is extracted with a chlorinated solvent.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield of pure Homatropine | 61.5% | [1] |

| HPLC Purity | 99.5% | [1] |

| Melting Point | 98-100 °C | [1] |

Reaction Pathway:

Caption: Transesterification of Tropine with Methyl Mandelate.

Reaction of Tropine with O-Formylmandeloyl Chloride

This synthetic route involves the acylation of tropine with O-formylmandeloyl chloride, followed by hydrolysis of the formyl group to yield homatropine. This method avoids the use of more toxic solvents like benzene.[3][4]

Experimental Protocol:

The synthesis proceeds in two main steps: the preparation of O-formylmandeloyl chloride and its subsequent reaction with tropine.

-

Preparation of D-(-)-O-Formyl Mandelic Acid Chloride: D-mandelic acid is reacted with anhydrous formic acid.[3][5] Thionyl chloride is then slowly added at a controlled temperature.[5] After the reaction, excess thionyl chloride is removed, and the crude D-(-)-O-formyl mandelic acid chloride is purified by vacuum distillation.[5]

-

Synthesis of Homatropine: Tropine is dissolved in an organic solvent such as dichloromethane (B109758) or toluene, and an acid scavenger like triethylamine (B128534) is added.[4] O-formylmandeloyl chloride is then added dropwise at room temperature.[4] The reaction mixture is stirred for several hours. After completion, the intermediate is hydrolyzed using an acid catalyst (e.g., hydrochloric acid or sulfuric acid) at room temperature for 1-2 hours.[4] The reaction mixture is then basified to a pH of 9-10, and the homatropine is extracted with an organic solvent.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield of D-(-)-O-Formyl Mandelic Acid Chloride | 91.82 - 93.98% | [5] |

| Purity of D-(-)-O-Formyl Mandelic Acid Chloride | >99% | [5] |

| Specific Rotation of D-(-)-O-Formyl Mandelic Acid Chloride | -227.8° to -228.1° (neat) | [5] |

| Overall Yield of Homatropine Hydrobromide | High (not specified) | [4] |

| HPLC Purity of Homatropine Hydrobromide | ≥99.8% | [4] |

Reaction Pathway:

Caption: Synthesis of Homatropine via O-Formylmandeloyl Chloride.

Chiral Resolution of Racemic Homatropine

The separation of the enantiomers of racemic homatropine is crucial to isolate the therapeutically active (-)-homatropine. The most common method for this is classical chemical resolution through the formation of diastereomeric salts using a chiral resolving agent.

Diastereomeric Salt Crystallization with (+)-Tartaric Acid

This method relies on the differential solubility of the diastereomeric salts formed between the racemic homatropine and an enantiomerically pure chiral acid, such as (+)-tartaric acid.

Experimental Protocol:

A general procedure for the resolution of a racemic amine with a chiral acid involves dissolving the racemate and the resolving agent in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize.[6][7]

-

Salt Formation: Racemic homatropine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the homatropine solution. The mixture is stirred to allow for the formation of the diastereomeric salts: (+)-homatropine-(+)-tartrate and this compound-(+)-tartrate.

-

Crystallization: The solution is allowed to stand, often at a reduced temperature, to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate crystallization.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration. The crystals are typically washed with a small amount of cold solvent to remove any adhering mother liquor.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free base of the homatropine enantiomer.

-

Extraction: The liberated enantiomer is extracted from the aqueous solution using an organic solvent. The organic extracts are then dried and the solvent is evaporated to yield the enantiomerically enriched homatropine.

Quantitative Data:

Logical Workflow:

Caption: Chiral Resolution of Homatropine via Diastereomeric Salt Formation.

Analytical Methods for Chiral Purity

Determining the enantiomeric excess (ee) of the resolved this compound is critical for quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Parameters (General):

A typical chiral HPLC method would involve a column with a suitable chiral stationary phase. The mobile phase composition, flow rate, and detector wavelength are optimized to achieve baseline separation of the homatropine enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Specific Rotation

The specific rotation is a physical property of a chiral compound and can be used to determine its optical purity. The specific rotation of pure this compound is a negative value. The measured specific rotation of a sample can be compared to the known specific rotation of the pure enantiomer to calculate the optical purity.

Conclusion

This technical guide has detailed the primary synthetic routes to racemic homatropine and the classical method for its chiral resolution to obtain the therapeutically important (-)-enantiomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The successful synthesis and resolution of this compound are critical steps in the manufacturing of this important ophthalmic medication. Further research may focus on developing more efficient and enantioselective synthetic methods to streamline the production of the desired enantiomer.

References

- 1. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]

- 2. Process For The Preparation Of Homatropine [quickcompany.in]

- 3. CN101704746A - Method for synthesizing levo formyl mandelic acid chloride - Google Patents [patents.google.com]

- 4. CN101643473A - Synthesis method of homatropine hydrobromide - Google Patents [patents.google.com]

- 5. CN103319335B - Preparation method of D-(-)-O-methyl mandelic acid chloride - Google Patents [patents.google.com]

- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

A Comparative Pharmacological Profile: (-)-Homatropine versus Atropine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of (-)-Homatropine and Atropine (B194438), two non-selective muscarinic acetylcholine (B1216132) receptor antagonists. While both compounds share a similar mechanism of action, they exhibit notable differences in potency, duration of action, and clinical applications. This document delves into their receptor binding affinities, functional activities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their characterization. All quantitative data is summarized in structured tables for ease of comparison, and key cellular signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Atropine, a naturally occurring tertiary amine alkaloid derived from Atropa belladonna, and its semi-synthetic derivative, this compound, are competitive antagonists of acetylcholine at muscarinic receptors.[1] Their ability to block parasympathetic nerve stimulation has led to their use in various clinical applications, primarily in ophthalmology for mydriasis and cycloplegia.[2] Atropine is recognized for its high potency and long duration of action, while this compound offers a shorter duration of action, which can be clinically advantageous in certain scenarios.[2] This guide aims to provide a detailed, comparative analysis of their pharmacological properties to inform research and drug development efforts.

Receptor Binding Affinity

Table 1: Comparative Muscarinic Receptor Binding Affinities

| Compound | Receptor Subtype | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) | pA₂ |

| Atropine | M1 | 1.27 ± 0.36 | 8.89 | 2.22 ± 0.60 | 8.03 - 8.47 |

| M2 | 3.24 ± 1.16 | 8.49 | 4.32 ± 1.63 | - | |

| M3 | 2.21 ± 0.53 | 8.65 | 4.16 ± 1.04 | - | |

| M4 | 0.77 ± 0.43 | 9.11 | 2.38 ± 1.07 | - | |

| M5 | 2.84 ± 0.84 | 8.55 | 3.39 ± 1.16 | - | |

| This compound | Stomach (M₃) | - | - | - | 7.13 |

| Atria (M₂) - Force | - | - | - | 7.21 | |

| Atria (M₂) - Rate | - | - | - | 7.07 | |

| Endothelial/Smooth Muscle | - | - | 162.5 - 170.3 (Homatropine Methylbromide) | - |

Data for Atropine Kᵢ and IC₅₀ values were obtained from studies on cloned human muscarinic receptors. pA₂ values for Atropine are from in vivo human forearm vasculature studies. Data for this compound pA₂ values are from guinea pig tissue studies. IC₅₀ for Homatropine Methylbromide is from studies on WKY-E and SHR-E endothelial and smooth muscle muscarinic receptors. It is important to note that experimental conditions can influence these values.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades depending on the receptor subtype.[1]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

-

M2 and M4 Receptors: These subtypes couple to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of Gi/o can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Below are Graphviz diagrams illustrating these signaling pathways.

Pharmacokinetics

The pharmacokinetic profiles of atropine and this compound differ, influencing their clinical use. Atropine is well-absorbed and widely distributed, crossing the blood-brain barrier, while information on this compound's systemic pharmacokinetics is less detailed.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Atropine | This compound |

| Absorption | Well absorbed from the GI tract and parenteral sites. | Systemically absorbed after topical ophthalmic application.[3] |

| Distribution | Widely distributed, crosses the blood-brain barrier and placenta. | Distribution in ocular tissues not fully characterized.[3] |

| Metabolism | Primarily hepatic via enzymatic hydrolysis.[4] | Unknown.[5] |

| Excretion | 13-50% excreted unchanged in urine; remainder as metabolites.[4] | Recovery from ophthalmic effects within 1-3 days.[5] |

| Half-life | 2-4 hours. | Duration of mydriasis: 6 hours to 4 days; cycloplegia: 10-48 hours.[3] |

Pharmacodynamics and Clinical Efficacy

Both drugs are used as mydriatics and cycloplegics. Atropine produces a more potent and prolonged effect compared to homatropine.[2] This makes atropine suitable for complete cycloplegia, while homatropine's shorter duration of action is preferred for routine ophthalmic examinations.[3]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and a range of concentrations of the unlabeled antagonist (atropine or homatropine). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known antagonist like atropine).

-

Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of GPCRs by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonist activity is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing the muscarinic receptor subtype of interest and its corresponding G-protein.

-

Assay Setup: In a 96-well plate, combine the membranes with GDP, a fixed concentration of an agonist (e.g., carbachol), [³⁵S]GTPγS, and a range of concentrations of the antagonist (atropine or homatropine). Include controls for basal binding (no agonist) and maximal stimulated binding (agonist only).

-

Incubation: Incubate the reaction mixture at a controlled temperature to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separation and Quantification: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, followed by scintillation counting of the filters.

-

Data Analysis: Determine the net agonist-stimulated binding by subtracting basal binding. Plot the percentage inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC₅₀. For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂ value.

Conclusion

Atropine and this compound are both clinically relevant non-selective muscarinic receptor antagonists. Atropine demonstrates higher potency and a longer duration of action, making it a standard for achieving profound and sustained muscarinic blockade. In contrast, this compound's lower potency and shorter duration of action offer a more transient effect, which is often desirable for diagnostic purposes in ophthalmology. A significant gap in the publicly available literature is the lack of a comprehensive binding affinity profile (Kᵢ values) for this compound across all five muscarinic receptor subtypes, which limits a direct quantitative comparison with atropine. Further research to elucidate the specific binding characteristics and a more detailed pharmacokinetic profile of this compound would be invaluable for a more complete understanding of its pharmacological profile and for the development of novel muscarinic receptor modulators.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. Homatropine | CAS#:87-00-3 | Chemsrc [chemsrc.com]

- 5. Tussigon, Hydromet (hydrocodone/homatropine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

Enantioselective synthesis of (-)-Homatropine hydrobromide

An in-depth technical guide on the enantioselective synthesis of (-)-Homatropine hydrobromide, tailored for researchers, scientists, and drug development professionals.

Introduction

Homatropine (B1218969) is a tropane (B1204802) alkaloid and a well-known anticholinergic agent used in ophthalmology as a mydriatic and cycloplegic agent. It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The therapeutic activity of homatropine resides primarily in the (S)-enantiomer, commonly referred to as this compound. Consequently, the development of stereoselective synthetic routes to access the enantiopure (-)-isomer is of significant pharmaceutical importance. This guide details a common and effective strategy for the enantioselective synthesis of this compound hydrobromide, focusing on the coupling of tropine (B42219) with an enantiopure mandelic acid derivative.

Core Synthetic Strategy

The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the ester linkage between the achiral tropine core and the chiral mandelic acid side-chain. The most prevalent and industrially viable approach involves the esterification of tropine with a pre-resolved, enantiopure derivative of (R)-(-)-mandelic acid. The general synthetic pathway can be outlined in three principal stages:

-

Chiral Resolution: Separation of racemic (±)-mandelic acid to isolate the desired (R)-(-)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral amine.

-

Esterification: Coupling of tropine with an activated derivative of (R)-(-)-mandelic acid. To facilitate the reaction and prevent side reactions, the hydroxyl group of mandelic acid is often protected, for instance, as a formyl ester.

-

Deprotection and Salt Formation: Removal of the protecting group followed by salt formation with hydrobromic acid to yield the final, stable drug substance.

This strategy is depicted in the logical workflow below.

Caption: Logical workflow of the synthetic strategy.

Experimental Protocols

The following protocols are synthesized from established patent literature, providing a viable route to the target compound.[1][2]

Step 1: Preparation of O-Formyl-(R)-(-)-mandeloyl chloride

This protocol assumes that (R)-(-)-mandelic acid has been obtained through classical resolution of the racemic mixture, a process well-documented in chemical literature.[3][4][5] The resolved acid is then activated and protected for the subsequent esterification.

-

Objective: To convert (R)-(-)-mandelic acid into its more reactive acid chloride derivative, with the hydroxyl group protected as a formyl ester.

-

Procedure:

-

Suspend (R)-(-)-mandelic acid in a suitable aprotic solvent (e.g., dichloromethane).

-

Add an excess of formic acid to the suspension.

-

Slowly add a dehydrating agent (e.g., thionyl chloride) at a controlled temperature (0-5 °C) to facilitate both formylation and acid chloride formation.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.

-

Remove the solvent and excess reagents under reduced pressure to yield the crude O-formyl-(R)-(-)-mandeloyl chloride, which is often used directly in the next step.

-

Step 2: Esterification of Tropine

This step involves the coupling of the activated mandelic acid derivative with tropine.

-

Objective: To form the ester bond between tropine and the chiral side-chain.

-

Procedure:

-

Dissolve tropine and a tertiary amine base (e.g., triethylamine) in an inert solvent like dichloromethane (B109758) or toluene (B28343) in a reaction vessel equipped with a stirrer and a thermometer.[1]

-

Cool the solution to room temperature.

-

Add the O-formyl-(R)-(-)-mandeloyl chloride solution dropwise to the tropine solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours (typically 5-8 hours) until the reaction is complete.[1]

-

Upon completion, wash the reaction mixture with water to remove the triethylamine (B128534) hydrochloride salt and other water-soluble impurities.

-

Separate the organic layer and concentrate it under vacuum to obtain the crude O-formyl-(-)-homatropine.

-

Step 3: Acidic Hydrolysis (Deprotection)

The formyl protecting group is removed to reveal the free hydroxyl group of the homatropine molecule.

-

Objective: To deprotect the hydroxyl group of the mandelate (B1228975) moiety.

-

Procedure:

-

Dissolve the crude O-formyl-(-)-homatropine in a suitable solvent mixture, such as water and/or an alcohol (e.g., ethanol).[2]

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) and stir at room temperature for 1-2 hours.[2]

-

After hydrolysis is complete, carefully add a base (e.g., sodium hydroxide (B78521) solution) to adjust the pH to 9-10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to isolate the this compound free base.

-

Combine the organic extracts and concentrate under reduced pressure to yield crude this compound.

-

Step 4: Formation of this compound Hydrobromide

The final step is the conversion of the free base into its stable and pharmaceutically acceptable hydrobromide salt.

-

Objective: To synthesize the final active pharmaceutical ingredient.

-

Procedure:

-

Dissolve the crude this compound free base in a suitable alcohol, such as ethanol (B145695) or isopropanol.[2]

-

Add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the solution at room temperature while stirring.[2]

-

Continue stirring for 2-3 hours to ensure complete salt formation, during which the product will precipitate.[2]

-

Collect the white solid product by suction filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to yield pure this compound hydrobromide.

-

The general experimental workflow is visualized below.

References

- 1. Synthesis method of homatropine hydrobromide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101643473A - Synthesis method of homatropine hydrobromide - Google Patents [patents.google.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

(-)-Homatropine: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Homatropine, a semi-synthetic tropane (B1204802) alkaloid, has been a cornerstone in ophthalmology for over a century. This technical guide provides an in-depth exploration of its discovery, historical development, and pharmacological profile. We delve into the seminal moments of its synthesis, detailing key experimental protocols, and present a comprehensive overview of its mechanism of action as a muscarinic acetylcholine (B1216132) receptor antagonist. Quantitative pharmacological and pharmacokinetic data are systematically tabulated for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate the intricate signaling pathways affected by this compound and to outline historical and modern synthetic workflows, offering a valuable resource for researchers and professionals in drug development.

Discovery and Historical Development

The story of this compound is intrinsically linked to the study of tropane alkaloids derived from plants of the Solanaceae family. Following the isolation of atropine, scientists sought to create synthetic analogues with improved therapeutic profiles.

1.1. First Synthesis and Introduction

Homatropine (B1218969) was first synthesized in 1883 by the German chemist Albert Ladenburg.[1] His pioneering work involved the condensation of tropine (B42219), a derivative of atropine, with mandelic acid. This semi-synthetic approach yielded a compound with a shorter duration of action and fewer side effects compared to atropine, making it a valuable alternative for mydriatic (pupil-dilating) applications in ophthalmology. Shortly after its discovery, homatropine was introduced as a mydriatic drug by Merck Darmstadt.[2]

In 1927, F. Chemnitius published a refined method for the preparation of homatropine, further contributing to its accessibility and widespread use.[2]

1.2. Evolution of Synthetic Methodologies

Over the years, various synthetic routes to homatropine have been developed, aiming to improve yield, purity, and safety. Early methods often involved the direct esterification of tropine with mandelic acid, sometimes in the presence of an acid catalyst like sulfuric acid in an inert solvent such as benzene (B151609) or chloroform (B151607).[2][3] Another historical approach involved the acylation of tropine hydrochloride with a phenylglyoxylic acid derivative followed by reduction.[2]

More contemporary methods focus on trans-esterification reactions. One such process involves the esterification of DL-mandelic acid with methanol (B129727) to form DL-methyl mandelate (B1228975), which then undergoes trans-esterification with tropine in the presence of an alkali metal alkoxide catalyst.[2] This method avoids the use of more hazardous reagents and can produce high yields of pure homatropine.

Physicochemical Properties and Formulations

This compound is the mandelic acid ester of tropine.[2] It is a tertiary amine and is typically used as its hydrobromide or methylbromide salt to enhance its stability and solubility.[2]

Table 1: Physicochemical Properties of Homatropine

| Property | Value |

| Chemical Formula | C₁₆H₂₁NO₃ |

| Molar Mass | 275.34 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 98-100 °C |

| Salt Forms | Hydrobromide, Methylbromide |

Homatropine is most commonly formulated as an ophthalmic solution for topical administration to the eye.[4]

Pharmacology

3.1. Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[4] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates parasympathetic nervous system responses. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[5]

-

M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cellular response.[5]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

By antagonizing these receptors in the eye, homatropine blocks the cholinergic stimulation of the iris sphincter muscle and the ciliary muscle. This results in mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).[4]

3.2. Pharmacodynamics

The primary pharmacodynamic effects of this compound are on the eye. Its mydriatic and cycloplegic actions are less potent and of shorter duration than those of atropine.[6]

Table 2: Pharmacological Parameters of Homatropine

| Parameter | Tissue/Receptor | Value | Reference |

| IC₅₀ (Homatropine Methylbromide) | Endothelial Muscarinic Receptors | 162.5 nM | [7] |

| Smooth Muscle Muscarinic Receptors | 170.3 nM | [7] | |

| pA₂ | Stomach Muscarinic Receptors | 7.13 | [8] |

| Atria Muscarinic Receptors (Force) | 7.21 | [8] | |

| Atria Muscarinic Receptors (Rate) | 7.07 | [8] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

3.3. Pharmacokinetics

Following topical ophthalmic administration, homatropine is absorbed systemically, although to a limited extent.[6] The onset of mydriatic effect is typically within 10-30 minutes, with maximal effect occurring in 30-90 minutes.[6] The duration of mydriasis can last from 6 hours to 4 days, while cycloplegia persists for about 10 to 48 hours.[6]

Table 3: Pharmacokinetic Parameters of Ophthalmic Homatropine

| Parameter | Value |

| Onset of Mydriasis | 10-30 minutes |

| Peak Mydriasis | 30-90 minutes |

| Duration of Mydriasis | 6 hours - 4 days |

| Onset of Cycloplegia | 30-90 minutes |

| Duration of Cycloplegia | 10-48 hours |

| Systemic Absorption | Occurs, but generally minimal with proper administration |

Note: Specific quantitative pharmacokinetic parameters such as half-life, Cmax, and Tmax for ophthalmic homatropine in humans are not well-documented in publicly available literature.

Experimental Protocols

4.1. Historical Synthesis of Homatropine (Conceptual)

-

Reactants: Tropine and mandelic acid.

-

Solvent: An inert solvent such as benzene or chloroform was likely used.

-

Catalyst: A strong acid, such as sulfuric acid, would have been necessary to catalyze the esterification.

-

Reaction Conditions: The mixture would have been heated to drive the reaction to completion, likely with removal of water to shift the equilibrium towards the product.

-

Workup and Purification: The reaction mixture would have been neutralized, and the homatropine extracted into an organic solvent. Purification would have likely involved crystallization of the free base or a salt form.

4.2. Modern Synthesis via Trans-esterification (Representative Protocol)

This protocol is based on modern patent literature and represents a more efficient and safer method for homatropine synthesis.

-

Step 1: Esterification of DL-Mandelic Acid

-

DL-Mandelic acid is dissolved in methanol.

-

An acid catalyst (e.g., sulfuric acid) is added.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction is quenched and neutralized.

-

DL-methyl mandelate is extracted with an organic solvent (e.g., dichloromethane) and purified.

-

-

Step 2: Trans-esterification with Tropine

-

DL-methyl mandelate and tropine are dissolved in an appropriate organic solvent (e.g., heptane).

-

An alkali metal alkoxide catalyst (e.g., sodium methoxide) is added.

-

The mixture is heated to reflux to drive the trans-esterification.

-

The reaction is monitored for completion.

-

-

Step 3: Isolation and Purification of Homatropine

-

The reaction mixture is cooled and washed with water and brine.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield crude homatropine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield pure homatropine.[1]

-

Visualizations

5.1. Signaling Pathway of Muscarinic Acetylcholine Receptors and the Antagonistic Action of this compound

Caption: Muscarinic receptor signaling pathways and the inhibitory effect of this compound.

5.2. Experimental Workflow for a Modern Synthesis of Homatropine

References

- 1. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]

- 2. Articles [globalrx.com]

- 3. CN101643473A - Synthesis method of homatropine hydrobromide - Google Patents [patents.google.com]

- 4. Articles [globalrx.com]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homatropine Hydrobromide Ophthalmic Solution, USP [dailymed.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Properties of (-)-Homatropine Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a synthetic tertiary amine alkaloid and a well-known anticholinergic agent.[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to the blockade of parasympathetic nerve stimulation.[1] This activity makes it clinically significant, primarily in ophthalmology, for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects. This technical guide provides a detailed overview of the fundamental chemical properties of this compound in its free base form, offering critical data and methodologies for research and development professionals. While much of the publicly available data pertains to its salt forms, such as the hydrobromide or methylbromide salts, this guide focuses on the free base (CAS No. 87-00-3) and provides context where data from salt forms is used.

Chemical and Physical Properties

The chemical and physical properties of this compound free base are essential for its handling, formulation, and analytical characterization. The following tables summarize the key quantitative data available.

Table 1: General Chemical Properties of this compound Free Base

| Property | Value | Source |

| Chemical Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2RS)-2-hydroxy-2- phenylacetate | N/A |

| CAS Number | 87-00-3 | [2] |

| Molecular Formula | C₁₆H₂₁NO₃ | [2][3] |

| Molecular Weight | 275.34 g/mol | [2][3] |

Table 2: Physical Properties of this compound Free Base and its Salts

| Property | Value | Form | Source |

| Melting Point | 99.5-100 °C | Free Base | N/A |

| ~214 °C (with decomposition) | Hydrobromide Salt | [4] | |

| Solubility | Soluble in water. | Free Base | N/A |

| Freely soluble in water, sparingly soluble in ethanol, very slightly soluble in chloroform. | Hydrobromide Salt | [4][5] | |

| pKa | Not explicitly available for free base. General methods for tertiary amines apply. | Free Base | [6][7][8][9][10] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] This mechanism is central to its therapeutic applications.

Signaling Pathway

Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to muscarinic receptors on various effector cells, initiating a signaling cascade. Homatropine (B1218969), by competitively binding to these same receptors, prevents acetylcholine from binding and thus blocks the downstream signaling. This leads to a reduction in parasympathetic tone.[1]

Caption: Competitive antagonism of the muscarinic acetylcholine receptor by this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of this compound free base.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound free base is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[12]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12]

-

-

Note: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[12]

Solubility Determination

Solubility is a critical parameter for formulation development.

-

Apparatus: Vials, analytical balance, temperature-controlled shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure (Equilibrium Solubility Method):

-

An excess amount of this compound free base is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of homatropine in the clear filtrate is determined using a validated analytical method.

-

-

Note: This procedure should be performed in triplicate for each solvent.

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and receptor interaction.

-

Apparatus: Potentiometric titrator with a pH electrode, magnetic stirrer, and burette.

-

Procedure (Potentiometric Titration):

-

A known concentration of this compound free base is dissolved in a suitable solvent, typically a co-solvent system like methanol (B129727)/water to ensure solubility.[10]

-

The solution is acidified with a standard acid (e.g., HCl) to a low pH.

-

The solution is then titrated with a standard base (e.g., NaOH) of known concentration.[6]

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

-

-

Note: As a tertiary amine, this compound is expected to have a pKa in the basic range.[6][7][8][9]

Spectral Analysis

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Technique):

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

Expected Absorptions: Key functional groups in homatropine include the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the C-O bonds, the aromatic ring, and the tertiary amine.

The IR spectrum for Homatropine Hydrobromide is available and can provide an indication of the expected peaks for the free base, with shifts anticipated for the amine and hydroxyl groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Expected Signals:

-

¹H NMR: Signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the protons of the tropane (B1204802) ring system, and the N-methyl group.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the tropane skeleton, and the N-methyl carbon.

-

While specific spectra for the free base are not readily public, spectra for the hydrobromide salt can be used for comparative purposes.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation:

-

A dilute solution of this compound free base is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.[16]

-

Expected Ion: The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.

The mass spectrum for homatropine free base is available and shows a base peak corresponding to a fragment of the tropane ring system and a molecular ion peak.

Figure 1: Mass Spectrum of Homatropine

Source: NIST Mass Spectrometry Data Center[3]

Conclusion

This technical guide has summarized the core chemical properties of this compound free base, providing available quantitative data and outlining standard experimental protocols for their determination. While there is a relative scarcity of public domain data specifically for the free base compared to its salt forms, this document serves as a valuable resource for researchers and developers by consolidating known information and providing the necessary methodological framework for further investigation. The provided diagrams and tables are intended to facilitate a clear and concise understanding of the fundamental characteristics of this important pharmaceutical compound.

References

- 1. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Homatropine Standard | Manasa Life Sciences [manasalifesciences.com]

- 3. Homatropine [webbook.nist.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Homatropine Hydrobromide | 51-56-9 [chemicalbook.com]

- 6. 3.2. pKa Analysis [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. pharmatutor.org [pharmatutor.org]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. mun.ca [mun.ca]

- 16. benchchem.com [benchchem.com]

In Vitro Characterization of (-)-Homatropine's Anticholinergic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of (-)-Homatropine, a well-known anticholinergic agent. This document details the experimental protocols and data interpretation necessary to assess its binding affinity and functional antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs). The information presented here is intended to be a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound